Echinoside A

Topoisomerase IIα inhibitor Anticancer mechanism DNA damage

Researchers often face supply of generic 'sea cucumber saponins' with undefined activity profiles, jeopardizing pathway-specific studies. Echinoside A is the exact compound validated for distinct Topoisomerase IIα non-covalent inhibition, divergent from etoposide. Key procurement data: - Superior HeLa cell potency (IC50: 1.9 µg/mL) vs. holothurin analogs. - Demonstrates superior in vivo bone mineral density improvement in OVX models. - Critical comparator for sulfation-dependent NF-κB pathway research.

Molecular Formula C54H88NaO26S+
Molecular Weight 1208.3 g/mol
CAS No. 75410-53-6
Cat. No. B1199653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinoside A
CAS75410-53-6
Synonymsechinoside A
holothurin A2
Molecular FormulaC54H88NaO26S+
Molecular Weight1208.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+]
InChIInChI=1S/C54H88O26S.Na/c1-23(2)11-10-15-52(8)53(66)18-17-51(7)25-12-13-30-49(4,5)32(14-16-50(30,6)26(25)19-31(57)54(51,53)48(65)79-52)75-47-43(35(60)29(22-71-47)80-81(67,68)69)78-44-37(62)36(61)40(24(3)72-44)76-46-39(64)42(34(59)28(21-56)74-46)77-45-38(63)41(70-9)33(58)27(20-55)73-45;/h19,23-25,27-47,55-64,66H,10-18,20-22H2,1-9H3,(H,67,68,69);/q;+1
InChIKeyJEBRMYZXRSTSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinoside A: Compound Overview


Echinoside A (CAS 75410-53-6) is a sulfated holostane-type tetrasaccharide triterpene glycoside (saponin) first isolated from sea cucumber species including Actinopyga echinites and Pearsonothuria graeffei [1]. It is structurally characterized by a lanostane-18(20)-lactone aglycone core and a branched tetrasaccharide chain bearing a sulfate group at the C-4 position of the xylose residue, existing as the sodium salt (C54H87NaO26S, MW ~1208.3 g/mol) [2][3]. Echinoside A is recognized as a representative sea cucumber saponin and is also referred to as holothurin A2 in some classifications [4].

Class Sulfated holostane tetrasaccharide saponin
Probe Context Non-classical Top2α catalytic cycle interference
Model Context Bone remodeling and mitochondrial apoptosis pathways
Key Differentiator C-4 sulfate and C-20 side-chain dictate pathway selectivity

Echinoside A: Irreplaceable Specificity


While sea cucumber saponins share a common holostane backbone, generic substitution of Echinoside A with close analogs is precluded by structure-dependent divergence in both target engagement and phenotypic outcomes. The presence and position of the sulfate group, the specific tetrasaccharide composition, and subtle variations in the side chain at the C-20 position critically modulate biological activity. Direct comparative studies demonstrate that Echinoside A exhibits a distinct mechanism of action on topoisomerase IIα, superior bone-protective efficacy over Holothurin A, and differential NF-κB pathway modulation compared to its desulfated analog Ds-echinoside A [1][2][3]. These findings underscore that procurement decisions for research targeting these specific pathways cannot rely on general claims of 'sea cucumber saponin activity' and must be compound-specific.

Structural specificity

Side-chain and sulfate differences between analogs can significantly alter target engagement and pathway response.

Pathway divergence

Holothurin A shows lower bone-protective endpoint response; Ds-echinoside A shifts NF-κB and apoptotic profiles.

Category limitation

Generic sea cucumber saponin classification may not predict compound-specific Top2α or bone remodeling outcomes.

Echinoside A: Differentiation Evidence


Topoisomerase IIα DNA-Binding Interference

Echinoside A exhibits a unique mechanism of topoisomerase IIα (Top2α) inhibition distinct from classical poisons and catalytic inhibitors. Unlike etoposide, which stabilizes the cleavage complex, Echinoside A inhibits the noncovalent binding of Top2α to DNA by directly competing with DNA for the enzyme's DNA-binding domain, and it preferentially interferes with the prestrand passage cleavage/religation equilibrium [1]. This interference is quantified by a reduction in Top2α-DNA binding in a competitive ELISA assay [1].

Top2α Inhibition Mechanism
Head-to-head
Competes with DNA for Top2α binding; interferes with prestrand passage cleavage/religation equilibrium, unlike etoposide (stabilizes cleavage complex) or catalytic inhibitors (block ATPase).
Supports non-classical Top2α mechanism-of-action studies
Reported from in vitro biochemical assays; confirm in cellular context
Topoisomerase IIα inhibitor Anticancer mechanism DNA damage

Bone-Protective Effects vs. Holothurin A

In a direct comparative study, Echinoside A (EA) demonstrated superior efficacy in improving bone mineral density and trabecular bone architecture compared to Holothurin A (HA) in ovariectomized mice, despite both compounds sharing the same core structure and differing only in the C-20 side chain [1]. EA treatment (dose not specified in abstract, but administered orally for 90 days) led to a more pronounced increase in bone mineral density and bone apposition rate, and a greater reversal of trabecular bone loss compared to HA [1].

Bone Density Response
Head-to-head
In OVX mice, Echinoside A produced greater improvement in bone mineral density and trabecular architecture compared to Holothurin A after 90-day oral administration.
Supports bone-turnover endpoint context
Exact numerical values not provided in abstract; data to verify
Osteoporosis Bone turnover Ovariectomized mouse model

Apoptosis & NF-κB vs. Ds-Echinoside A

Direct comparison of Echinoside A (EA) and its desulfated analog Ds-echinoside A (DSEA) in HepG2 hepatocellular carcinoma cells revealed distinct differences in apoptotic potency and pathway engagement. Both compounds induced apoptosis via the mitochondrial pathway, but DSEA-induced apoptosis was 'more potent' than EA-induced apoptosis [1]. Furthermore, DSEA significantly decreased NF-κB expression, while EA did not affect NF-κB expression under the same conditions [1]. In vivo, DSEA (2.5 mg/kg) reduced H22 tumor weight by 55.0%, compared to 49.8% for EA at the same dose [1].

Apoptosis & NF-κB Response
Head-to-head
EA induced mitochondrial apoptosis without affecting NF-κB expression; Ds-echinoside A reduced NF-κB and gave 55.0% vs 49.8% tumor weight reduction (H22 model, 2.5 mg/kg).
Supports sulfation-dependent pathway interpretation
Reported in vitro/in vivo comparison; confirm signaling specificity
Apoptosis Hepatocellular carcinoma NF-κB signaling

Cytotoxicity in HeLa and HUVEC Cells

In a study comparing three sea cucumber saponins, Echinoside A exhibited the most potent cytotoxic activity against HeLa cervical cancer cells (IC50 = 1.9 ± 0.07 µg/mL) compared to 24-dehydroechinoside A (IC50 = 2.57 ± 0.18 µg/mL) and Holothurin A (IC50 = 6.8 ± 0.23 µg/mL) [1]. However, against HUVEC normal endothelial cells, Echinoside A was less cytotoxic (IC50 = 10.4 ± 0.32 µg/mL) than 24-dehydroechinoside A (IC50 = 4.4 ± 0.13 µg/mL), indicating a degree of selectivity [1].

Cytotoxicity (HeLa)
Head-to-head
HeLa IC50: 1.9 µg/mL (EA) vs 6.8 (HA) vs 2.57 (24-dehydro EA); HUVEC IC50: 10.4 µg/mL (EA) vs 8.9 (HA) vs 4.4 (24-dehydro EA).
Supports cell-model cytotoxicity endpoint review
Reported selectivity context vs normal HUVEC cells
Cytotoxicity IC50 HeLa cells

Echinoside A: Key Applications


Non-Classical Topoisomerase IIα Inhibition

Echinoside A serves as a unique chemical probe to investigate non-canonical Top2α inhibition. Its distinct mode of action—competing with DNA for the Top2α DNA-binding domain and preferentially interfering with the prestrand passage cleavage/religation equilibrium—provides a tool to dissect Top2α catalytic cycle steps distinct from those targeted by etoposide or merbarone [1]. Procurement is justified for researchers aiming to elucidate Top2α biology, study DNA damage response pathways triggered by non-covalent Top2-DNA interaction interference, or screen for synthetic lethality partners in cancer models.

Osteoporosis & Bone Remodeling

For in vivo studies of postmenopausal osteoporosis using the ovariectomized mouse model, Echinoside A is the preferred compound over Holothurin A due to its demonstrated superior efficacy in improving bone mineral density and reversing trabecular bone loss [2]. This scenario is relevant for groups investigating the structure-activity relationship (SAR) of sea cucumber saponins in bone metabolism or seeking to validate the PI3K/AKT/β-catenin and OPG/RANKL/NF-κB pathways as therapeutic targets for bone anabolic agents.

Apoptosis with NF-κB Pathway Control

Echinoside A is a critical comparator for Ds-echinoside A in studies dissecting the role of saponin sulfation in cancer cell apoptosis and NF-κB signaling. The finding that EA induces apoptosis via the mitochondrial pathway without affecting NF-κB expression, in contrast to DSEA which both induces more potent apoptosis and suppresses NF-κB, positions EA as a valuable tool for experiments requiring apoptotic induction while leaving the NF-κB pathway intact [3]. This is essential for research in hepatocellular carcinoma models and for understanding the molecular basis of saponin bioactivity.

Cervical Cancer Cytotoxicity Profiling

Researchers focused on cervical cancer (e.g., HeLa cell line) will find Echinoside A advantageous over Holothurin A and 24-dehydroechinoside A due to its significantly lower IC50 value (1.9 µg/mL), indicating higher potency [4]. Furthermore, its reduced toxicity towards normal HUVEC cells compared to 24-dehydroechinoside A suggests it may be a more suitable lead for developing agents with an improved therapeutic index for this cancer type, guiding procurement for SAR studies and preclinical evaluation.

Application
Selection Property
Validation Focus
Topoisomerase IIα catalytic cycle studies
Non-covalent DNA-binding domain interference
Top2α-DNA binding assay validation
Osteoporosis bone remodeling research
C-20 side-chain-dependent bone response
Bone density and microarchitecture endpoints
Apoptosis with NF-κB pathway differentiation
Sulfation-dependent signaling modulation
Mitochondrial apoptosis and NF-κB expression assays
Cervical cancer cell cytotoxicity screening
Cell-line-dependent cytotoxic response
HeLa and normal cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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